![molecular formula C9H13BN2O3 B571805 5-Morpholinopyridin-3-ylboronic acid CAS No. 1215107-26-8](/img/structure/B571805.png)
5-Morpholinopyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholinopyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BN2O3 . It has an average mass of 208.022 Da and a monoisotopic mass of 208.101929 Da .
Molecular Structure Analysis
The InChI code for 5-Morpholinopyridin-3-ylboronic acid is1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2
. The Canonical SMILES is B(C1=CC(=CN=C1)N2CCOCC2)(O)O
. Physical And Chemical Properties Analysis
5-Morpholinopyridin-3-ylboronic acid has a molecular weight of 208.02 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 208.1019224 g/mol and its monoisotopic mass is also 208.1019224 g/mol . The topological polar surface area is 65.8 Ų . It has a heavy atom count of 15 .Scientific Research Applications
Cross-Coupling Reactions
Boronic acids, including 5-Morpholinopyridin-3-ylboronic acid, are used in cross-coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Catalysis
Boronic acids play a significant role in catalysis . They can act as Lewis acids, accepting electron pairs, and can catalyze various chemical reactions, enhancing the rate and selectivity .
Medicinal Chemistry
In the field of medicinal chemistry, boronic acids are used for their bioactive properties . They have been studied for their potential therapeutic effects and are used in the development of new drugs .
Polymer Materials
Boronic acids are used in the creation of polymer materials . These materials have various applications, including in optoelectronics .
Sensing Applications
Boronic acids, including 5-Morpholinopyridin-3-ylboronic acid, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases, such as fluoride or cyanide anions, leading to their utility in sensing applications .
Biological Labelling
The interaction of boronic acids with proteins allows their use in biological labelling . This is particularly useful in the study of cellular processes and in the development of diagnostic tools .
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This has potential applications in various areas of biological research .
Separation Technologies
Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .
Safety and Hazards
Mechanism of Action
Target of Action
5-Morpholinopyridin-3-ylboronic acid is a boronic acid derivative, which is often used as a reagent in the Suzuki-Miyaura cross-coupling reactions . The primary target of this compound is the transition metal catalyst (commonly palladium) used in these reactions .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 5-Morpholinopyridin-3-ylboronic acid interacts with the palladium catalyst. The boronic acid moiety of the compound undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This forms a new carbon-carbon bond, enabling the coupling of two different organic groups .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in synthetic chemistry, widely used for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its effectiveness in chemical reactions .
Result of Action
The result of the action of 5-Morpholinopyridin-3-ylboronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 5-Morpholinopyridin-3-ylboronic acid can be influenced by various environmental factors. These include the temperature, pH, and the presence of other reagents or catalysts. For example, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups .
properties
IUPAC Name |
(5-morpholin-4-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZUJKYYSOZQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678784 |
Source
|
Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215107-26-8 |
Source
|
Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.